4-Oxopentanoyl chloride

Vue d'ensemble

Description

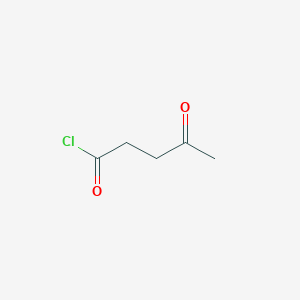

4-Oxopentanoyl chloride, also known as levulinic acid chloride, is a chemical compound with the molecular formula C5H7ClO2 . It has an average mass of 134.561 Da and a monoisotopic mass of 134.013458 Da .

Synthesis Analysis

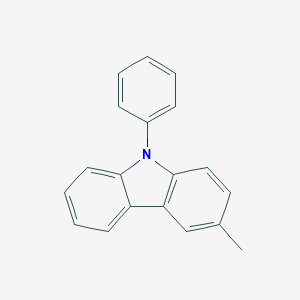

The synthesis of 4-Oxopentanoyl chloride involves the reaction of 4-oxopentanoic acid with thionyl chloride . The reaction is carried out at room temperature and the resulting solution is quenched with water .Molecular Structure Analysis

The molecular structure of 4-Oxopentanoyl chloride consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure can be represented as CHClO .Physical And Chemical Properties Analysis

4-Oxopentanoyl chloride has an average mass of 134.561 Da and a monoisotopic mass of 134.013458 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Chloride Compounds in Concrete and Construction

- Critical Chloride Content in Reinforced Concrete : Chloride-induced corrosion is a major factor in the degradation of reinforced concrete. The study reviews the concept of critical chloride content, influential factors, and available measurement techniques. It emphasizes the need for a practice-related test method to determine critical chloride contents realistically, highlighting that many setups used currently may not yield realistic results (Angst, Elsener, Larsen, & Vennesland, 2009).

Chloride in Water Treatment

- Catalytic and Electrochemical Reduction of Perchlorate in Water : This paper reviews the catalytic and electrocatalytic reduction of perchlorate (ClO4−) in water, emphasizing the conversion of ClO4− into chloride (Cl−) and discussing the challenges, such as lower removal efficiency, selectivity issues, and catalyst deactivation. It provides a comprehensive overview of the current state of knowledge and the potential barriers and advantages of this technology (Yang et al., 2016).

Environmental Impact of Chloride

- Impact of Chloride Ions on Advanced Oxidation Processes (AOPs) : This mini-review examines the impact of chloride ions on persulfate activated AOPs. It discusses how chloride ions react with strong oxidants, potentially generating chlorine radicals that can either directly react with organics or generate chlorinated by-products. The review points out the need for future studies to focus on the chemical analysis of degradation products and the mutagenicity, toxicity, and biotoxicity of these products (Oyekunle, Cai, Gendy, & Chen, 2021).

Challenges in Water and Wastewater Treatment

- Challenges and Opportunities for Electrochemical Processes : This paper critically reviews the application of electrochemical processes for removing contaminants from water, highlighting how the presence of chloride and bromide can influence the formation of byproducts and affect the quality of the treated effluent. It discusses the major challenges limiting the application of electrochemical water treatment systems and suggests future research directions to overcome these challenges (Radjenovic & Sedlak, 2015).

Propriétés

IUPAC Name |

4-oxopentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-4(7)2-3-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMMTHCAUCFZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxopentanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

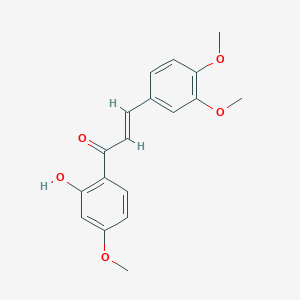

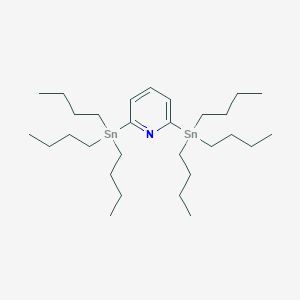

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)

![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)